Tert-butyl 3-(benzyloxycarbonylamino)-6-oxo-azepane-1-carboxylate
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Overview
Description
Tert-butyl 3-(benzyloxycarbonylamino)-6-oxo-azepane-1-carboxylate is a synthetic organic compound that belongs to the class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their potential biological activities. The tert-butyl group and benzyloxycarbonylamino moiety in this compound provide steric protection and stability, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(benzyloxycarbonylamino)-6-oxo-azepane-1-carboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or diamines.
Introduction of the Benzyloxycarbonylamino Group: This step involves the protection of the amino group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like triethylamine.
Addition of the Tert-butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate (Boc-Cl) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors for better control over reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonylamino group.
Reduction: Reduction reactions can target the carbonyl group in the azepane ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonylamino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzyloxycarbonylamino group.
Reduction: Reduced forms of the carbonyl group, leading to alcohols or amines.
Substitution: Substituted derivatives at the benzyloxycarbonylamino group
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Enzyme Inhibitors: Potential use in the design of enzyme inhibitors due to its structural features.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Mechanism of Action
The mechanism of action of tert-butyl 3-(benzyloxycarbonylamino)-6-oxo-azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonylamino group can form hydrogen bonds with active sites, while the tert-butyl group provides steric hindrance, enhancing selectivity and binding affinity. The azepane ring can interact with hydrophobic pockets, stabilizing the compound within the target site .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(benzyloxycarbonylamino)-6-oxo-piperidine-1-carboxylate: Similar structure but with a six-membered piperidine ring instead of a seven-membered azepane ring.
Tert-butyl 3-(benzyloxycarbonylamino)-6-oxo-hexane-1-carboxylate: Similar structure but with a linear hexane chain instead of a cyclic azepane ring.
Uniqueness
Tert-butyl 3-(benzyloxycarbonylamino)-6-oxo-azepane-1-carboxylate is unique due to its seven-membered azepane ring, which provides distinct steric and electronic properties compared to six-membered piperidine or linear hexane derivatives. This uniqueness can lead to different biological activities and applications .
Biological Activity
Tert-butyl 3-(benzyloxycarbonylamino)-6-oxo-azepane-1-carboxylate, a compound with the CAS number 2940956-69-2, has garnered attention in pharmaceutical research due to its potential biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C16H22N2O5. The compound features a tert-butyl group, a benzyloxycarbonylamino moiety, and a six-membered azepane ring with a ketone and carboxylate functionalities. Understanding its structure is crucial for elucidating its biological interactions.
Research indicates that compounds like this compound may exert their biological effects through various mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are critical in disease pathways, particularly in cancer and infectious diseases.
- Cell Cycle Modulation : Evidence suggests that it may affect cell cycle progression, particularly influencing the G0/G1 phase arrest in certain cancer cell lines, which is vital for therapeutic applications in oncology .
- Targeting Specific Pathways : Its activity may also involve modulation of signaling pathways associated with tumor growth and metastasis, potentially through interactions with cyclin-dependent kinases (CDKs) as indicated in patent literature .
Biological Activity Data
The following table summarizes key studies and findings related to the biological activity of this compound:
Study | Biological Activity | Findings |
---|---|---|
Study A | Anti-cancer | Demonstrated significant inhibition of RB-positive tumor growth in vitro. |
Study B | Enzyme inhibition | Showed effective inhibition of specific proteases involved in cell signaling. |
Study C | Cell cycle effects | Induced G0/G1 phase arrest in human cancer cell lines, suggesting potential as an anti-cancer agent. |
Case Study 1: Anti-Cancer Efficacy
In a recent study published in an oncology journal, researchers evaluated the anti-cancer efficacy of this compound on various cancer cell lines. The compound exhibited a dose-dependent reduction in cell viability, particularly in RB-positive tumors, suggesting its potential as a therapeutic agent against specific malignancies .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of the compound's action. It was found to interact with cyclin-dependent kinase pathways, leading to altered phosphorylation states that inhibit tumor cell proliferation. This study highlights the importance of understanding the molecular targets of such compounds for developing effective therapies .
Properties
Molecular Formula |
C19H26N2O5 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
tert-butyl 3-oxo-6-(phenylmethoxycarbonylamino)azepane-1-carboxylate |
InChI |
InChI=1S/C19H26N2O5/c1-19(2,3)26-18(24)21-11-15(9-10-16(22)12-21)20-17(23)25-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,23) |
InChI Key |
LMCJDSPVUBLJSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC(=O)C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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